Cas no 859171-97-4 (6-Iodonordihydrocapsaicin)
6-Iodonordihydrocapsaicin 化学的及び物理的性質
名前と識別子
-
- Nonanamide,N-[(4-hydroxy-2-iodo-5-methoxyphenyl)methyl]-
- 6-Iodonordihydrocapsaicin
- N-[(4-hydroxy-2-iodo-5-methoxyphenyl)methyl]nonanamide
- 6'-Iodononivamide
- Tocris-1975
- CHEMBL177809
- SR-01000597523-1
- Nonanamide, N-((4-hydroxy-2-iodo-5-methoxyphenyl)methyl)-
- BDBM50170053
- AKOS024456886
- HMS3412P16
- 6-Iodonordihydrocapsaicin, >=98% (HPLC), solid
- Q27185977
- SR-01000597523
- PD021789
- N-(4-Hydroxy-6-iodo-3-methoxybenzyl)nonanamide
- MFCD09878233
- UNII-36DPP36EQD
- BRD-K49236613-001-01-5
- DTXSID70408796
- N-(4-hydroxy-2-iodo-5-methoxybenzyl)nonanamide
- Nonanoic acid 4-hydroxy-2-iodo-5-methoxy-benzylamide
- 859171-97-4
- NCGC00025334-01
- CHEBI:107654
- 36DPP36EQD
- HMS3268B17
- HMS3676P16
- N-((4-Hydroxy-2-iodo-5-methoxyphenyl)methyl)nonanamide
- BRD-K49236613-001-02-3
-
- インチ: 1S/C17H26INO3/c1-3-4-5-6-7-8-9-17(21)19-12-13-10-16(22-2)15(20)11-14(13)18/h10-11,20H,3-9,12H2,1-2H3,(H,19,21)
- InChIKey: AAORACFZMYMFCG-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(=C(C=C1CNC(CCCCCCCC)=O)OC)O
計算された属性
- せいみつぶんしりょう: 419.09600
- どういたいしつりょう: 419.09574g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 10
- 複雑さ: 314
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 58.6Ų
じっけんとくせい
- ようかいど: H2O: insoluble
- PSA: 58.56000
- LogP: 4.76310
6-Iodonordihydrocapsaicin 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | I716005-1mg |
6-Iodonordihydrocapsaicin |
859171-97-4 | 1mg |
$ 95.00 | 2022-06-02 | ||
| TRC | I716005-2.5mg |
6-Iodonordihydrocapsaicin |
859171-97-4 | 2.5mg |
$ 205.00 | 2022-06-02 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11600-5mg |
6-Iodonordihydrocapsaicin |
859171-97-4 | 98% | 5mg |
¥1400.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11600-25mg |
6-Iodonordihydrocapsaicin |
859171-97-4 | 98% | 25mg |
¥5160.00 | 2023-09-09 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-221109-5 mg |
6'-Iodononivamide, |
859171-97-4 | 5mg |
¥639.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-221109-5mg |
6'-Iodononivamide, |
859171-97-4 | 5mg |
¥639.00 | 2023-09-05 |
6-Iodonordihydrocapsaicin 関連文献
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
6-Iodonordihydrocapsaicinに関する追加情報
6-Iodonordihydrocapsaicin: A Novel Compound with Promising Therapeutic Potential
6-Iodonordihydrocapsaicin, a derivative of capsaicin, has garnered significant attention in the biomedical field due to its unique chemical structure and potential pharmacological activities. With a CAS No. 859171-97-4, this compound represents a novel class of transient receptor potential (TRP) channel modulators, offering new insights into the development of targeted therapies for various neurological disorders. Recent studies have highlighted its role in modulating TRPV1 receptor activity, which is critical for pain perception and inflammatory responses.
The chemical structure of 6-Iodonordihydrocapsaicin is characterized by the presence of an iodine atom at the 6-position, which significantly alters its lipophilicity and binding affinity compared to its parent compound, capsaicin. This modification enhances its ability to penetrate biological membranes, thereby increasing its bioavailability and target-specificity. The synthetic pathway leading to 6-Iodonordihydrocapsaicin involves a series of electrophilic substitution reactions, which are crucial for its functional activity.
Recent research published in Journal of Medicinal Chemistry (2023) has demonstrated that 6-Iodonordihydrocapsaicin exhibits potent antinociceptive effects in preclinical models of chronic pain. The compound's ability to selectively activate TRPV1 receptors without inducing desensitization makes it a promising candidate for the treatment of neuropathic pain. Additionally, its anti-inflammatory properties have been validated through in vitro assays, where it effectively inhibited the release of pro-inflammatory cytokines such as IL-6 and TNF-α.
The mechanism of action of 6-Iodonordihydrocapsaicin is closely related to its interaction with TRPV1 receptors, which are expressed in sensory neurons and play a pivotal role in pain signaling. Unlike traditional capsaicin analogs, this compound demonstrates a unique binding profile that minimizes off-target effects, thereby reducing potential side effects. This specificity is attributed to the iodine substitution at the 6-position, which enhances its selectivity for TRPV1 over other TRP channels.
Studies conducted by Smith et al. (2024) have further elucidated the pharmacokinetic profile of 6-Iodonordihydrocapsaicin. The compound exhibits a prolonged half-life and enhanced metabolic stability, which are critical for its therapeutic application. These properties are attributed to the structural modifications that reduce its susceptibility to metabolic degradation in vivo. This improved stability translates to higher efficacy in animal models of inflammatory diseases.
Recent advancements in drug delivery systems have also opened new avenues for the application of 6-Iodonordihydrocapsaicin. Researchers are exploring nano-formulations that can enhance its solubility and targeting efficiency. For instance, a study published in Advanced Drug Delivery Reviews (2023) demonstrated that encapsulating 6-Iodonordihydrocapsaicin in liposomes significantly improved its bioavailability and targeted delivery to inflamed tissues, thereby enhancing therapeutic outcomes.
The therapeutic potential of 6-Iodonordihydrocapsaicin extends beyond pain management. Emerging evidence suggests its role in modulating neuroinflammation, which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. A 2023 study in Neuropharmacology reported that 6-Iodonordihydrocapsaicin reduced microglial activation and neuroinflammatory markers in a mouse model of multiple sclerosis, highlighting its potential as a neuroprotective agent.
Despite its promising profile, the development of 6-Iodonordihydrocapsaicin as a therapeutic agent faces several challenges. One of the key hurdles is the optimization of its dosage regimen to achieve the desired therapeutic effects while minimizing potential side effects. Additionally, the long-term safety profile of the compound needs to be thoroughly evaluated through extensive clinical trials to ensure its safety and efficacy in human patients.
Current research efforts are also focused on exploring the potential of 6-Iodonordihydrocapsaicin in combination with other therapeutic agents. For example, studies are investigating its synergistic effects with non-steroidal anti-inflammatory drugs (NSAIDs) in the treatment of chronic inflammatory conditions. These combination therapies could potentially enhance the therapeutic outcomes while reducing the required dosage of individual agents, thereby minimizing side effects.
The pharmacological versatility of 6-Iodonordihydrocapsaicin is further underscored by its ability to modulate other signaling pathways beyond the TRPV1 receptor. Recent studies have indicated that the compound can also influence endothelin receptor activity and prostaglandin synthesis, which are critical in the pathophysiology of various diseases. This multifaceted mechanism of action makes 6-Iodonordihydrocapsaicin a valuable candidate for the treatment of complex and multifactorial diseases.
In conclusion, 6-Iodonordihydrocapsaicin represents a significant advancement in the development of TRPV1-targeted therapies. Its unique structural modifications, combined with its potent pharmacological effects, position it as a promising candidate for the treatment of a wide range of diseases. As research in this field continues to evolve, the potential applications of 6-Iodonordihydrocapsaicin are likely to expand, offering new therapeutic opportunities for patients suffering from various conditions.
The compound 6-Iodonordihydrocapsaicin represents a significant advancement in the development of TRPV1-targeted therapies, with a unique structural modification at the 6-position that enhances its selectivity for TRPV1 receptors over other TRP channels. This selectivity is critical for minimizing off-target effects and reducing potential side effects, making it a promising candidate for the treatment of various conditions, including chronic pain and neuroinflammatory diseases. ### Key Features and Mechanisms: 1. TRPV1 Receptor Activation: - 6-Iodonordihydrocapsaicin selectively activates TRPV1 receptors in sensory neurons, which are central to pain signaling. - Unlike traditional capsaicin analogs, this compound avoids desensitization, maintaining prolonged antinociceptive effects without causing receptor inactivation. 2. Anti-Inflammatory Properties: - Demonstrated anti-inflammatory effects in vitro, inhibiting the release of pro-inflammatory cytokines such as IL-6 and TNF-α. - Potential role in modulating neuroinflammation, as evidenced by studies showing reduced microglial activation in models of multiple sclerosis and neurodegenerative diseases. 3. Pharmacokinetic Profile: - Exhibits a prolonged half-life and enhanced metabolic stability, attributed to structural modifications that reduce susceptibility to metabolic degradation. - These properties translate to higher efficacy in preclinical models of inflammatory diseases. 4. Drug Delivery Innovations: - Researchers are exploring nano-formulations (e.g., liposomes) to improve solubility, targeting efficiency, and bioavailability, enhancing therapeutic outcomes. 5. Therapeutic Potential Beyond Pain: - Emerging evidence suggests its role in neuroprotection and neuroinflammation, with potential applications in Alzheimer’s, Parkinson’s, and neurodegenerative diseases. 6. Synergistic Therapies: - Investigating combination therapies with NSAIDs or other agents to enhance therapeutic outcomes while minimizing side effects. ### Challenges and Future Directions: - Dosage Optimization: Balancing therapeutic effects with safety. - Long-Term Safety: Requires extensive clinical trials to evaluate long-term safety in human patients. - Mechanistic Exploration: Further research is needed to fully understand its multifaceted mechanisms, including endothelin receptor activity and prostaglandin synthesis. ### Conclusion: 6-Iodonordihydrocapsaicin holds promise as a versatile therapeutic agent due to its selective TRPV1 activation, anti-inflammatory properties, and pharmacokinetic advantages. As research continues, its potential applications may expand, offering innovative treatment options for patients with chronic pain, inflammatory conditions, and neurodegenerative diseases. Future studies will focus on optimizing its therapeutic profile and exploring combination therapies to maximize its clinical impact.859171-97-4 (6-Iodonordihydrocapsaicin) 関連製品
- 1177195-52-6(Cay10448)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)